molecular formula C14H8ClN3O3S B2419413 3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 300568-12-1

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2419413
CAS RN: 300568-12-1
M. Wt: 333.75
InChI Key: BUWSPKCPXZFJFZ-UHFFFAOYSA-N
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Description

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of benzothiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including “3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide”, have been studied for their potential as anti-tubercular compounds . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of these newly synthesized molecules were found to be comparable with standard reference drugs .

Anti-Inflammatory and Analgesic Activities

Some benzothiazole derivatives have shown anti-inflammatory and analgesic activities . These compounds could potentially be used in the development of new drugs for the treatment of inflammatory conditions and pain .

Antibacterial Potential

Benzothiazole derivatives have also been studied for their antibacterial potential . Some of these compounds have shown activity comparable to standard drugs like streptomycin and ampicillin against bacteria such as Pseudomonas aeruginosa and Escherichia coli .

Synthesis of New Alkaloids

Benzothiazole derivatives can be used in the synthesis of new alkaloids . These compounds can serve as building blocks in the construction of complex molecules with potential biological activity .

Development of New Synthetic Pathways

Benzothiazole derivatives have been used in the development of new synthetic pathways . These pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Structure-Activity Relationship Studies

Benzothiazole derivatives are used in structure-activity relationship (SAR) studies . These studies help in understanding the relationship between the chemical structure of a molecule and its biological activity .

Molecular Docking Studies

Benzothiazole derivatives are used in molecular docking studies . These studies help in the design of new drugs by predicting how a small molecule, such as a drug candidate, interacts with a protein target .

Development of Bioactive Glycohybrids

Benzothiazole derivatives can be used in the development of bioactive glycohybrids . These compounds can serve as building blocks in the construction of complex molecules with potential biological activity .

properties

IUPAC Name

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-9-3-1-2-8(6-9)13(19)17-14-16-11-5-4-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWSPKCPXZFJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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